molecular formula C6H11Cl2N3 B1381103 5-(Aminomethyl)pyridin-3-amine dihydrochloride CAS No. 59237-41-1

5-(Aminomethyl)pyridin-3-amine dihydrochloride

Cat. No.: B1381103
CAS No.: 59237-41-1
M. Wt: 196.07 g/mol
InChI Key: UPRUPLWVGMRCML-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound exhibits a complex molecular architecture that fundamentally influences its chemical behavior and potential applications. The compound possesses the molecular formula C₆H₁₁Cl₂N₃ with a molecular weight of 196.08 grams per mole. The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the substitution pattern on the pyridine ring system. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as NCC1=CN=CC(N)=C1.[H]Cl.[H]Cl, clearly indicating the positioning of functional groups and the presence of two hydrochloride moieties.

The pyridine ring serves as the central scaffold, providing aromatic stability while accommodating two distinct amino-containing substituents. The amino group at position 3 of the pyridine ring contributes to the compound's basicity and potential for hydrogen bonding interactions. Simultaneously, the aminomethyl group at position 5 introduces additional flexibility and reactivity through its methylene linker. This structural arrangement creates a molecule with multiple sites for chemical modification and interaction, enhancing its utility in synthetic chemistry and biological applications.

The dihydrochloride salt formation significantly impacts the compound's physical and chemical properties. The two hydrochloride groups enhance water solubility, a critical factor for many applications, while also affecting the compound's melting point, stability, and handling characteristics. The molecular structure exhibits specific three-dimensional arrangements that influence its interaction with other molecules and its overall chemical reactivity profile.

Property Value Reference
Chemical Abstracts Service Number 59237-41-1
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.08 g/mol
Melting Data Library Number MFCD10001391
Purity (Commercial) 95%

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader context of pyridine chemistry evolution. Pyridine itself has a rich historical foundation dating back to 1849 when Thomas Anderson first isolated it from animal bone oil during high-temperature heating processes. The systematic study of pyridine derivatives gained momentum throughout the late nineteenth century as chemists recognized the fundamental importance of nitrogen-containing heterocycles in both natural products and synthetic compounds.

The structural elucidation of pyridine occurred through the pioneering work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen. This fundamental understanding laid the groundwork for subsequent investigations into substituted pyridine derivatives. The confirmation of pyridine's structure came through reduction experiments that converted pyridine to piperidine using sodium in ethanol, providing definitive proof of the proposed aromatic framework.

Arthur Rudolf Hantzsch's contributions in 1881 marked a significant milestone in pyridine chemistry through his development of systematic synthesis methods for pyridine derivatives. The Hantzsch pyridine synthesis established protocols for creating diverse substituted pyridine compounds, including those with amino substituents. This methodological foundation enabled the subsequent exploration of complex aminopyridine derivatives such as this compound.

The industrial significance of pyridine chemistry expanded dramatically in 1924 when Aleksei Chichibabin introduced efficient synthetic routes based on readily available starting materials. This development made pyridine derivatives more accessible for research and commercial applications, facilitating the investigation of specialized compounds like aminomethylpyridine derivatives. The evolution from simple pyridine to complex substituted derivatives reflects the continuous advancement in heterocyclic chemistry and the growing understanding of structure-activity relationships in nitrogen-containing aromatic systems.

Positional Isomerism in Aminomethylpyridine Derivatives

The phenomenon of positional isomerism plays a crucial role in understanding the unique properties of this compound compared to its structural analogs. Positional isomers of aminomethylpyridine derivatives exhibit markedly different chemical, physical, and biological properties despite sharing identical molecular formulas. The specific arrangement of substituents on the pyridine ring dramatically influences molecular behavior, as demonstrated by comparative studies of various isomeric forms.

The 4-(aminomethyl)pyridin-3-amine derivative, bearing Chemical Abstracts Service number 144288-49-3, represents a closely related positional isomer that illustrates the significance of substitution patterns. This isomer possesses a molecular weight of 123.156 grams per mole in its free base form and exhibits distinct physical properties including a boiling point of 334.2 degrees Celsius at 760 millimeters of mercury and a density of 1.173 grams per cubic centimeter. The repositioning of the aminomethyl group from position 5 to position 4 fundamentally alters the compound's electronic distribution and steric properties.

Another significant positional variant, 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride with Chemical Abstracts Service number 847666-39-1, demonstrates how additional methyl substitution combined with positional changes creates entirely new chemical entities. This compound exhibits a molecular weight of 210.10 grams per mole and possesses different hydrogen bonding patterns and solubility characteristics compared to the 5-substituted analog. The introduction of N-methylation adds another layer of structural complexity that influences both chemical reactivity and biological activity profiles.

Research involving manganese bromide complexes with aminomethylpyridine isomers reveals how positional differences create distinct coordination environments and photoluminescent properties. The 4-amino-3-methylpyridine and 3-amino-5-methylpyridine isomers form different hydrogen bonding networks under acidic conditions, resulting in varied manganese halide coordination geometries. These studies demonstrate that positional isomerism extends beyond simple structural differences to influence complex formation, electronic properties, and optical characteristics.

Compound Chemical Abstracts Service Number Molecular Weight Key Structural Feature
This compound 59237-41-1 196.08 g/mol Aminomethyl at position 5
4-(aminomethyl)pyridin-3-amine 144288-49-3 123.156 g/mol Aminomethyl at position 4
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride 847666-39-1 210.10 g/mol N-methylation with position 4 substitution
6-(aminomethyl)pyridin-3-amine dihydrochloride 926018-98-6 196.078 g/mol Aminomethyl at position 6

The electronic effects of positional substitution significantly impact the basicity and nucleophilicity of amino groups in these derivatives. The proximity of substituents to the pyridine nitrogen affects the electron density distribution throughout the aromatic system, influencing both chemical reactivity and physical properties. These variations in electronic characteristics create opportunities for selective chemical transformations and targeted biological interactions based on specific positional arrangements.

Properties

IUPAC Name

5-(aminomethyl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUPLWVGMRCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Material: 3-aminomethylpyridine

    Reagent: Hydrochloric acid

    Conditions: Controlled temperature and pH

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

5-(Aminomethyl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

Medicinal Chemistry

  • Pharmaceutical Intermediate: The compound is investigated as a potential precursor for synthesizing various pharmaceutical agents. Its structural features allow it to be modified into compounds with therapeutic properties.
  • Anticancer Activity: Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, studies have shown its ability to disrupt microtubule polymerization, leading to increased cytotoxicity in glioblastoma cells.
  • Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition: The compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Industrial Applications

  • Specialty Chemicals Production: It is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial processes.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on glioblastoma cells, researchers found that treatment led to significant cytotoxicity. The mechanism was linked to the disruption of microtubule formation, which is critical for cell division and survival. This study highlights the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a basis for developing new antibiotics.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)pyridin-3-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridoxamine Dihydrochloride

  • Structure : Pyridoxamine dihydrochloride (C₈H₁₄Cl₂N₂O₂) features a hydroxyl group at position 5, a hydroxymethyl group at position 4, and a methyl group at position 6 on the pyridine ring, along with two hydrochloride groups .
  • Molecular Weight : 241.11 g/mol .
  • Applications: A vitamin B₆ derivative involved in amino acid metabolism and enzymatic cofactor functions. Its hydroxyl and hydroxymethyl groups enable hydrogen bonding with enzymes like transaminases .
  • Key Differences: Unlike 5-(Aminomethyl)pyridin-3-amine dihydrochloride, Pyridoxamine has additional oxygen-containing groups, increasing polarity and metabolic specificity .

2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine Dihydrochloride

  • Structure : Contains a fused pyrrolo[3,2-b]pyridine ring system with a methyl group at position 5 and an ethylamine side chain. The dihydrochloride salt improves solubility .
  • Molecular Weight : 256.16 g/mol (C₁₀H₁₅Cl₂N₃) .
  • Applications : Likely used in kinase inhibition studies due to the planar aromatic system mimicking ATP analogs.
  • Key Differences: The fused ring system enhances aromaticity and binding affinity to hydrophobic enzyme pockets compared to the simpler pyridine backbone of this compound .

(3-Chloro-5-Trifluoromethyl-pyridin-2-yl)-Piperidin-4-yl-Amine Hydrochloride

  • Structure : Features a trifluoromethyl group at position 5 and a chlorine atom at position 3 on the pyridine ring, with a piperidine-4-yl-amine substituent .
  • Molecular Weight : 316.15 g/mol (C₁₁H₁₄Cl₂F₃N₃) .
  • Applications : The trifluoromethyl group enhances metabolic stability and bioavailability, making it relevant in drug discovery for CNS targets.
  • Key Differences: The electron-withdrawing trifluoromethyl group and bulky piperidine substituent alter electronic properties and steric interactions compared to the aminomethyl group in the target compound .

Solubility and Stability

  • This compound: Predicted high water solubility due to the dihydrochloride salt and primary amine groups.
  • Pyridoxamine Dihydrochloride : Solubility in water is well-documented (1.4025 g/cm³ estimated density) .
  • Safety : Pyridoxamine and similar dihydrochloride salts require standard precautions (e.g., eye protection, ventilation) due to irritant properties .

Molecular Weight Trends

Compound Molecular Weight (g/mol)
This compound* ~200–220 (estimated)
Pyridoxamine Dihydrochloride 241.11
2-{5-Methyl-pyrrolopyridine} derivative 256.16
Trifluoromethyl-piperidine derivative 316.15

*Estimated based on structural analogs.

Biological Activity

5-(Aminomethyl)pyridin-3-amine dihydrochloride, with the CAS number 59237-41-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an aminomethyl group at the 5-position and an amino group at the 3-position of the pyridine ring, contribute to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula: C6H11Cl2N3
  • Molecular Weight: 196.08 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in water due to dihydrochloride groups

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Some derivatives have shown potential as effective antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated its ability to disrupt microtubule polymerization, leading to increased cytotoxicity in glioblastoma cells .
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which can disrupt metabolic pathways essential for cellular function .
  • Protein Binding : Interaction studies reveal that this compound can bind to various proteins, influencing cellular pathways associated with disease states.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Microtubule Disruption : Its ability to interfere with microtubule dynamics is particularly relevant in cancer therapy, where it can induce cell death through mechanisms such as apoptosis or methuosis (a form of cell death characterized by vacuolization) .
  • Binding to Receptors : The compound may interact with specific receptors or proteins on cell membranes, modulating signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Cancer Cells :
    • A study demonstrated that derivatives of this compound could induce significant cytotoxicity in glioblastoma cells at low concentrations (e.g., 2.5 μM), with morphological changes indicative of cell death observed within hours .
    • Another investigation highlighted the compound's ability to induce vacuolization without affecting overall cell density initially, suggesting a unique mechanism distinct from traditional cytotoxic agents .
  • Antimicrobial Activity :
    • Research indicated that certain derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Compound NameStructure DescriptionUnique Features
4-AminobenzylamineAniline derivativeLacks pyridine ring; used in dye synthesis
2-AminopyridineAmino group at 2-positionMore basic than 5-(aminomethyl)pyridin-3-amine
6-(Aminomethyl)pyridin-3-amineSimilar structureDifferent substitution may alter biological activity

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological properties compared to other similar compounds. Its dual amino functionalities make it particularly versatile for further chemical modifications and applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride to improve yield and purity?

  • Methodology : Use controlled stepwise amination and methylation reactions under inert atmospheres (e.g., nitrogen). Monitor pH adjustments (e.g., ammonium acetate buffer, pH 6.5) to stabilize intermediates and minimize side reactions . Purify via recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Validate purity using HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .

Q. What analytical methods are most reliable for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Compare retention times against certified reference standards .
  • Titrimetry : Employ non-aqueous titration with perchloric acid in glacial acetic acid for chloride quantification .
  • Spectroscopy : Confirm structural integrity via FT-IR (amine N-H stretch: 3300–3500 cm⁻¹) and ¹H NMR (pyridinium proton shifts: δ 8.2–8.5 ppm) .

Q. How should researchers handle contradictions in stability data for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffered solutions (pH 3–9). Use LC-MS to identify degradation products (e.g., deaminated or oxidized derivatives). Cross-reference with thermodynamic solubility data to resolve discrepancies .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Store separately from oxidizing agents at 2–8°C in airtight containers .
  • Neutralize waste with 10% sodium bicarbonate before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity (e.g., pyridoxal kinase)?

  • Methodology :

  • Perform kinetic assays using purified enzymes and varying substrate concentrations. Monitor activity via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm).
  • Use molecular docking simulations (AutoDock Vina) to predict binding interactions with active sites . Validate with site-directed mutagenesis .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodology :

  • Acquire high-resolution ¹³C NMR and DEPT-135 spectra to distinguish between NH₂ and CH₂ groups.
  • Use 2D COSY and HSQC to assign overlapping proton signals in D₂O . Compare with computational predictions (DFT/B3LYP) .

Q. How can researchers identify and quantify degradation by-products formed during long-term storage?

  • Methodology :

  • Employ LC-QTOF-MS with electrospray ionization (ESI+) to detect low-abundance degradants.
  • Use isotopic labeling (e.g., ¹⁵N-amine) to trace decomposition pathways . Quantify via external calibration curves .

Q. What synthetic routes minimize the formation of diastereomeric impurities in this compound?

  • Methodology :

  • Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric amination.
  • Optimize reaction temperature (≤0°C) to suppress racemization . Confirm enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?

  • Methodology :

  • Spike plasma samples with the compound and incubate at 37°C. Quench with acetonitrile and analyze via UPLC-MS/MS.
  • Compare degradation rates with/without protease inhibitors to assess enzymatic vs. chemical instability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyridin-3-amine dihydrochloride
Reactant of Route 2
5-(Aminomethyl)pyridin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.